

FM-476 safety and handling guidelines

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Compound of Interest

Compound Name: FM-476

Cat. No.: B1192716

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An In-depth Technical Guide to the Safety and Handling of **FM-476** and its Associated Chemical Probe

Disclaimer

Based on available chemical and biological data, it is highly probable that the query "**FM-476**" contains a typographical error and the intended compound is FM-479. FM-479 is documented as the inactive, negative control for the potent and selective JAK3 inhibitor, FM-381. This guide is constructed based on this assumption to provide a relevant and accurate technical resource for researchers.

Introduction

FM-381 is a chemical probe distinguished as a potent, covalent reversible inhibitor of Janus kinase 3 (JAK3).^{[1][2][3][4]} Its high selectivity is achieved by targeting a unique cysteine residue (Cys909) located at the gatekeeper position within the ATP-binding site of JAK3.^{[1][4]} In designing and interpreting experiments with such specific inhibitors, the use of a negative control is a cornerstone of rigorous scientific practice. A negative control is a compound that is structurally analogous to the active probe but is biologically inactive against the intended target. This allows researchers to differentiate the specific effects of target inhibition from non-specific, off-target, or compound-related artifacts.

For the JAK3 chemical probe FM-381, the designated negative control is FM-479. This technical guide provides comprehensive information on the safety, handling, and appropriate experimental application of FM-479 as a negative control for FM-381, aimed at professionals in research and drug development.

Quantitative Data Summary

The following tables provide a structured summary of the essential quantitative data for the active chemical probe, FM-381, and its corresponding negative control, FM-479.

Table 1: Quantitative and Physicochemical Data for the JAK3 Inhibitor FM-381

Parameter	Value	Reference(s)
Target	Janus Kinase 3 (JAK3)	[1][2][3][4]
IC50 (JAK3)	127 pM	[1][3][4]
Mechanism of Action	Covalent Reversible Inhibitor of Cys909	[1][4]
Selectivity vs. other JAKs	~400-fold vs. JAK1~2700-fold vs. JAK2~3600-fold vs. TYK2	[1][2][3]
Cellular Activity	Blocks IL-2-stimulated STAT5 phosphorylation at ~100 nM in human CD4+ T cells	[1]
Molecular Formula	C ₂₄ H ₂₄ N ₆ O ₂	[2][3][5]

| Molecular Weight | 428.49 g/mol |[1][2] |

Table 2: Properties and Intended Use of the Negative Control FM-479

Property	Description	Reference(s)
Designation	Negative Control for FM-381	
Expected Activity	Biologically inactive against JAK3	
Primary Function	Control for off-target or compound-specific effects unrelated to JAK3 inhibition.	

| Structural Relationship | Assumed to be structurally similar to FM-381, with a key modification to abrogate binding and inhibitory activity. | |

Safety and Handling Guidelines

The handling of all research chemicals requires adherence to strict safety protocols. The guidelines below apply to both FM-381 and its negative control, FM-479. A comprehensive Safety Data Sheet (SDS) from the supplier should always be consulted prior to handling.^[6]

- **Personal Protective Equipment (PPE):** Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times.
- **Ventilation:** All work involving solid compounds or concentrated stock solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.
- **Storage:** Compounds should be stored according to the manufacturer's recommendations. Typically, long-term storage at -20°C in a dry, dark environment is advised, with short-term storage permissible at 4°C.^[5]
- **Solubility and Solution Preparation:** FM-381 is soluble in dimethyl sulfoxide (DMSO).^{[2][3]} It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions to ensure maximum solubility.^[1] Subsequent dilutions into aqueous buffers or cell culture media should be done immediately prior to use.
- **Disposal:** All chemical waste must be disposed of in accordance with institutional, local, and national regulations for hazardous materials.

Experimental Protocols and Methodologies

The critical role of FM-479 is to serve as a direct comparison against FM-381 in all experimental assays. It should be used at the exact same concentrations as its active counterpart to ensure valid conclusions.

General Experimental Workflow

A robust experimental design to assess the impact of JAK3 inhibition should include three main treatment groups:

- **Vehicle Control:** The solvent used for the compound (e.g., DMSO), to control for any effects of the solvent on the system.
- **Active Probe:** FM-381, to test the effects of JAK3 inhibition.
- **Negative Control:** FM-479, to ensure that observed effects are due to JAK3 inhibition and not other properties of the chemical scaffold.

Example Protocol: Inhibition of STAT5 Phosphorylation in Human CD4+ T Cells

This protocol is adapted from published characterization studies of FM-381.[\[1\]](#)[\[4\]](#)

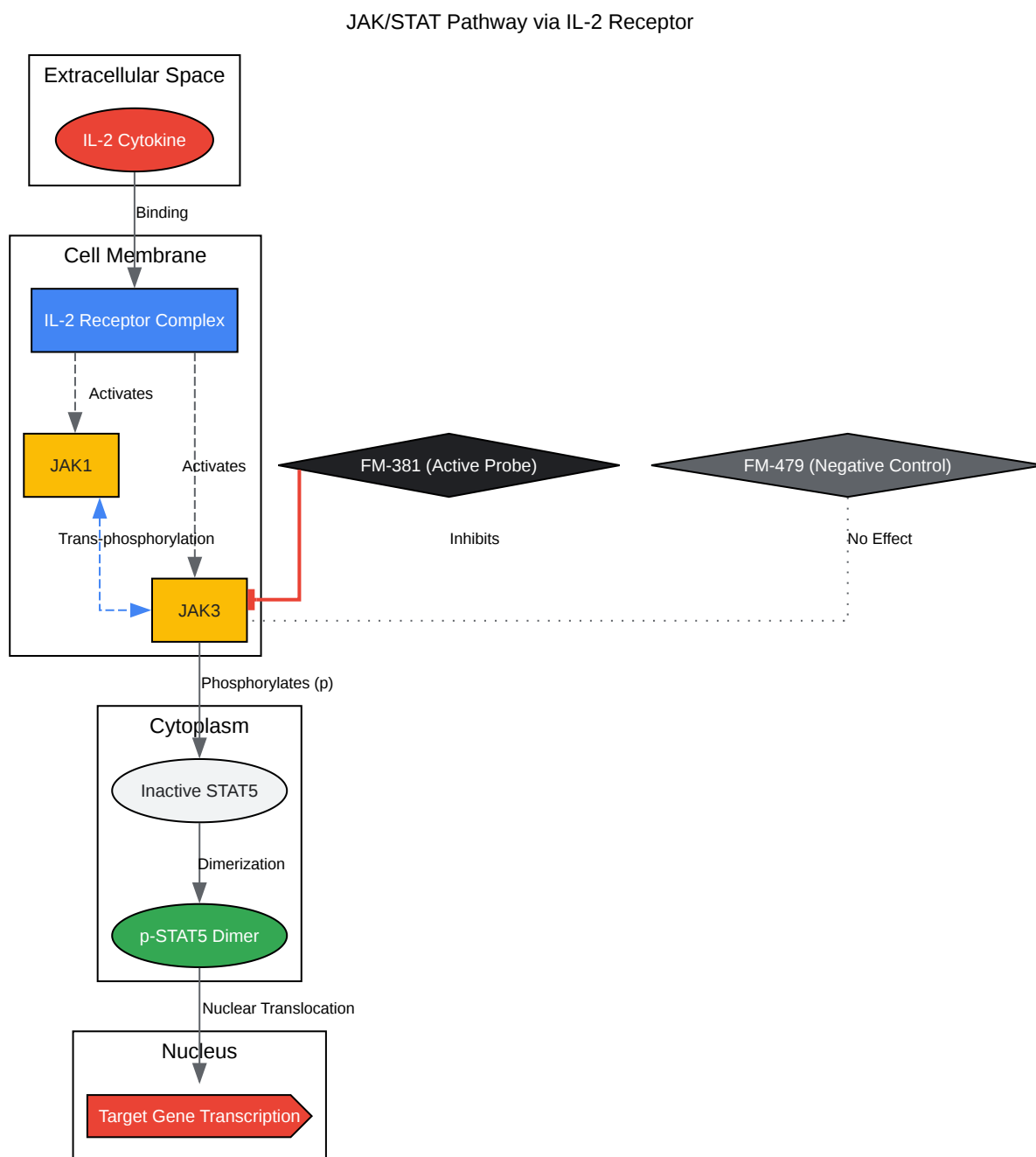
- **Cell Preparation:** Isolate human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using standard immunological techniques.
- **Compound Treatment:** Aliquot equal numbers of cells into experimental tubes or plates. Pre-incubate the cells for 1 hour with either FM-381, FM-479 (at identical concentrations, e.g., 10 nM to 1 μ M), or a vehicle control (DMSO).[\[4\]](#)
- **Cytokine Stimulation:** Activate the JAK3 signaling pathway by stimulating the cells with recombinant human Interleukin-2 (IL-2) for 30 minutes.[\[1\]](#)[\[4\]](#)
- **Cell Lysis:** Terminate the stimulation and lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
- **Protein Analysis (Western Blotting):**
 - Quantify total protein concentration in the lysates.
 - Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with specific primary antibodies for phosphorylated STAT5 (p-STAT5) and total STAT5 (as a loading control).
 - Incubate with appropriate horseradish peroxidase (HRP) or fluorescently-conjugated secondary antibodies.

- Visualize the protein bands using an infrared imaging system or an enhanced chemiluminescence (ECL) substrate.[\[1\]](#)[\[4\]](#)
- Data Interpretation: Quantify the p-STAT5 signal and normalize it to the total STAT5 signal. A successful experiment will show a dose-dependent decrease in p-STAT5 with FM-381 treatment, while the FM-479 and vehicle control groups will show no significant inhibition of STAT5 phosphorylation.

Visualizations: Signaling Pathways and Experimental Workflows

The JAK/STAT Signaling Pathway and Point of Inhibition

The diagram below illustrates the signal transduction cascade from cytokine receptor to gene expression, highlighting the specific role of JAK3 and the inhibitory action of FM-381.

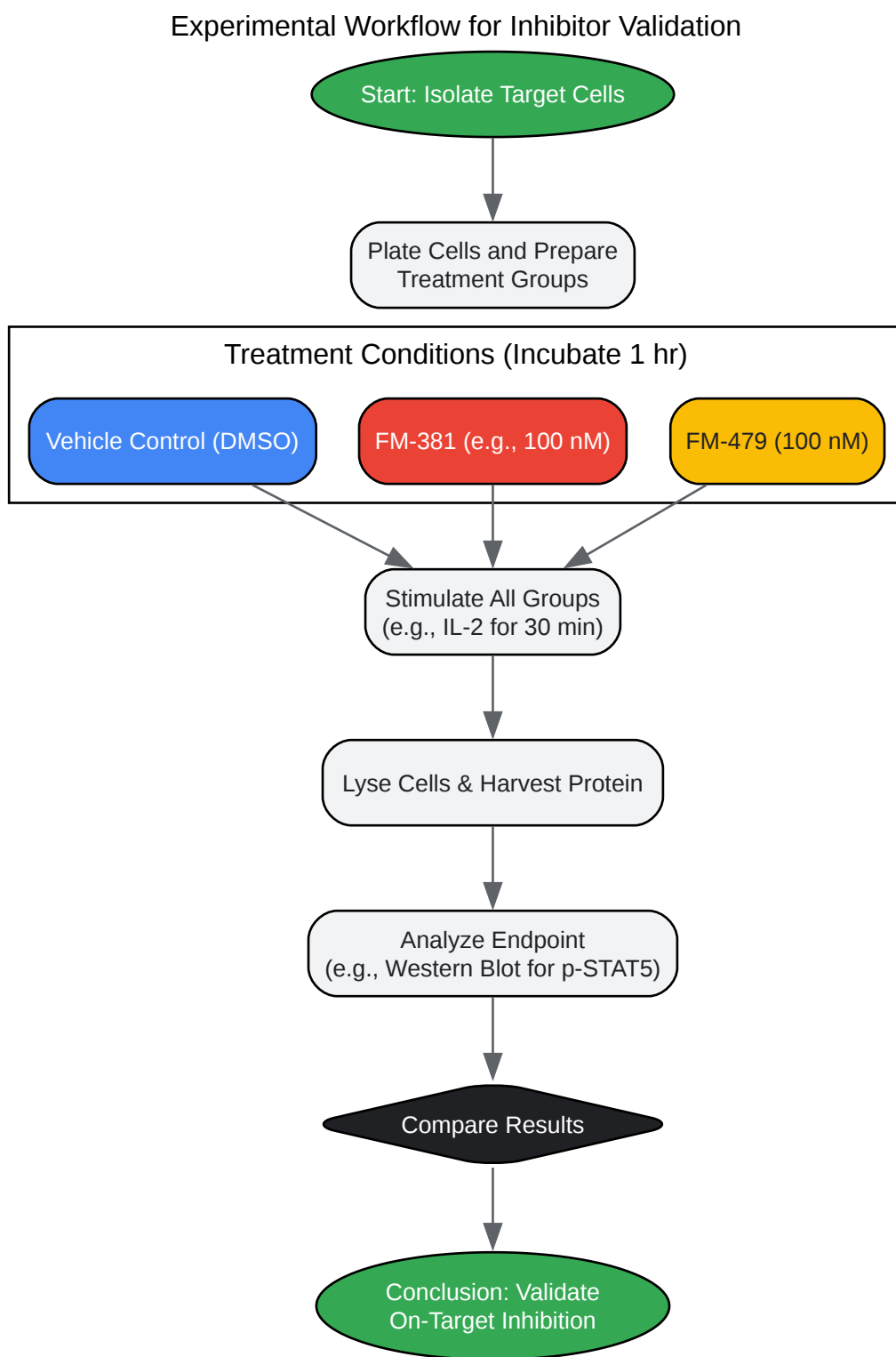


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Caption: The JAK/STAT pathway is inhibited by FM-381 at JAK3.

Logical Workflow for a Cell-Based Inhibition Assay

This diagram provides a clear, step-by-step workflow for conducting a cell-based assay to validate the activity of FM-381 using FM-479 as a negative control.



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Caption: Workflow for validating FM-381 activity with its negative control.

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